REACTION_CXSMILES
|
C(C(C)=O)(C)=[O:2].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][C:16]([CH3:19])([CH2:18][C:12]([C:22](=O)C)([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8]>>[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][CH:16]([CH2:18][C:12]([CH3:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:13][C:12]([OH:2])([CH2:18][C:16]([CH3:19])([CH2:15]3)[CH2:17]1)[CH2:11]2)(=[O:9])[CH3:8].[CH3:21][C:14]12[CH2:15][C:16]3([OH:2])[CH2:17][CH:10]([CH2:11][C:12]([CH3:22])([CH2:18]3)[CH2:13]1)[CH2:20]2.[CH3:21][C:14]12[CH2:20][CH:10]3[CH2:17][CH:16]([CH2:18][C:12]([CH3:11])([C:7]3=[O:9])[CH2:13]1)[CH2:15]2
|
Name
|
1,3-diacetyl-5,7-dimethyladamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C(C)=O)(C)=[O:2].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][C:16]([CH3:19])([CH2:18][C:12]([C:22](=O)C)([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8]>>[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][CH:16]([CH2:18][C:12]([CH3:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:13][C:12]([OH:2])([CH2:18][C:16]([CH3:19])([CH2:15]3)[CH2:17]1)[CH2:11]2)(=[O:9])[CH3:8].[CH3:21][C:14]12[CH2:15][C:16]3([OH:2])[CH2:17][CH:10]([CH2:11][C:12]([CH3:22])([CH2:18]3)[CH2:13]1)[CH2:20]2.[CH3:21][C:14]12[CH2:20][CH:10]3[CH2:17][CH:16]([CH2:18][C:12]([CH3:11])([C:7]3=[O:9])[CH2:13]1)[CH2:15]2
|
Name
|
1,3-diacetyl-5,7-dimethyladamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C(C)=O)(C)=[O:2].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][C:16]([CH3:19])([CH2:18][C:12]([C:22](=O)C)([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8]>>[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][CH:16]([CH2:18][C:12]([CH3:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:13][C:12]([OH:2])([CH2:18][C:16]([CH3:19])([CH2:15]3)[CH2:17]1)[CH2:11]2)(=[O:9])[CH3:8].[CH3:21][C:14]12[CH2:15][C:16]3([OH:2])[CH2:17][CH:10]([CH2:11][C:12]([CH3:22])([CH2:18]3)[CH2:13]1)[CH2:20]2.[CH3:21][C:14]12[CH2:20][CH:10]3[CH2:17][CH:16]([CH2:18][C:12]([CH3:11])([C:7]3=[O:9])[CH2:13]1)[CH2:15]2
|
Name
|
1,3-diacetyl-5,7-dimethyladamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |